6-Amino-2-(4-aminophenyl)chromen-4-one
Description
6-Amino-2-(4-aminophenyl)chromen-4-one is a chromone derivative characterized by a benzopyran-4-one core with amino groups at position 6 of the chromen ring and the para position of the phenyl substituent at position 2. Chromones are heterocyclic compounds with a fused benzene and γ-pyrone ring system, widely studied for their biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties .
Properties
CAS No. |
199460-03-2 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
6-amino-2-(4-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H,16-17H2 |
InChI Key |
FUTDIJXBLRBDGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N)N |
Synonyms |
4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Polarity: The dual amino groups in this compound increase its polarity compared to methyl (e.g., 6-Amino-2-methylchromen-4-one) or methoxy-substituted analogues (e.g., 6-Amino-2-(3-methoxyphenyl)chromen-4-one) . This enhances solubility in polar solvents like water or DMSO, critical for biological assays. Hydroxyl groups in Genistein and SL1 contribute to hydrogen bonding but may reduce metabolic stability compared to amino groups .
In contrast, methoxy or alkyl groups (e.g., SL1’s isopropyl) introduce steric bulk or electron-donating/withdrawing effects, altering reactivity .
Synthetic Accessibility: Synthesis of this compound likely requires protective group strategies for the amino moieties, as seen in analogous syntheses (e.g., palladium-catalyzed coupling or condensation reactions ). This contrasts with simpler derivatives like 6-Amino-2-methylchromen-4-one, which can be synthesized via direct alkylation .
Physicochemical Properties
- Solubility: Amino groups improve aqueous solubility compared to alkylated or methoxylated derivatives but may require formulation adjustments to mitigate hygroscopicity.
- Thermal Stability: Aromatic polyamides derived from diaminophenyl thiophenes (e.g., ) suggest that para-substituted amino groups enhance thermal stability via resonance .
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